molecular formula C10H6Cl2O B1450440 7,8-Dichloronaphthalen-1-ol CAS No. 1310290-80-2

7,8-Dichloronaphthalen-1-ol

Cat. No.: B1450440
CAS No.: 1310290-80-2
M. Wt: 213.06 g/mol
InChI Key: GCRXZEYXHHILSK-UHFFFAOYSA-N
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Description

7,8-Dichloronaphthalen-1-ol: is a chemical compound with the molecular formula C10H6Cl2O . It belongs to the class of naphthalene derivatives, which are characterized by two fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7 and 8 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through various techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloronaphthalen-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7,8-Dichloronaphthalen-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organic molecules and materials .

Biology: In biological research, this compound is studied for its potential antimicrobial and cytotoxic properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in the treatment of microbial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7,8-Dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 7,8-Dichloronaphthalen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7,8-dichloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRXZEYXHHILSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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